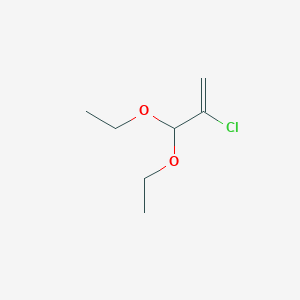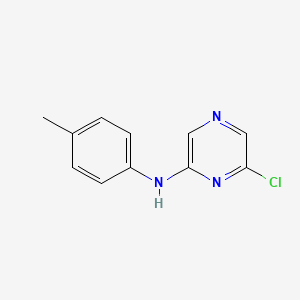
6-Chloro-N-(4-methylphenyl)-2-pyrazinamine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound similar to 6-Chloro-N-(4-methylphenyl)-2-pyrazinamine, namely 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, has been studied using FT-IR and FT-Raman spectroscopic methods and DFT computations .Chemical Reactions Analysis
The reactive properties of a similar compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, have been investigated using MEP analysis. Visualization of ALIE and Fukui functions evaluated the most probable sites for electrophilic attacks .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, have been studied. The compound is a solid, and its solubility has been investigated through the Hildebrand solubility parameter .Applications De Recherche Scientifique
Pharmacological Properties and Therapeutic Potentials
6-Chloro-N-(4-methylphenyl)-2-pyrazinamine, as a compound related to pyrazine derivatives, has garnered significant attention in pharmacological research due to its diverse pharmacological properties. Studies have emphasized the importance of pyrazine derivatives in medicinal chemistry, especially due to their unique combination of heteroatoms and aromatic moieties which facilitate interactions with proteins. These compounds are involved in crucial binding interactions and serve as key scaffolds in drug-like molecules, showing potential for treating a variety of diseases including tuberculosis, malaria, and neurodegenerative disorders (Juhás & Zítko, 2020), (Croft et al., 2012), (Ahsan et al., 2022).
Role in Tuberculosis Treatment
One of the significant areas of application for pyrazine derivatives is in the treatment of tuberculosis. Pyrazinamide, a compound structurally related to this compound, is a critical agent in shortening the duration of tuberculosis treatment. It's notable for its ability to eradicate persister bacilli, making it a cornerstone in the treatment, especially when combined with other anti-tuberculosis drugs (Njire et al., 2016), (Zhang et al., 2021).
Contributions to Organic Materials and Nanoscience
Pyrazine derivatives, including this compound, serve as building blocks in various molecular, macromolecular, and supramolecular systems. They have been utilized in a wide range of applications, such as in the design and development of n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, and microporous polymers for energy storage. This underlines their significant role in the fields of organic materials and nanoscience (Segura et al., 2015).
Synthesis and Chemical Properties
Significant research has been conducted on the synthesis and chemical properties of pyrazine derivatives. These studies provide valuable insights into the synthesis methodologies, chemical reactions, and potential applications of these compounds. The synthesis of pyrazine derivatives, including pyrazole heterocycles, is of great interest due to their wide range of biological activities and applications in pharmaceuticals (Dar & Shamsuzzaman, 2015).
Safety and Hazards
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Chloro-N-(4-methylphenyl)-2-pyrazinamine . These factors include pH, temperature, presence of other compounds, and specific characteristics of the biological environment where the compound is active.
Propriétés
IUPAC Name |
6-chloro-N-(4-methylphenyl)pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-8-2-4-9(5-3-8)14-11-7-13-6-10(12)15-11/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSJGJVEKZEABQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CN=CC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


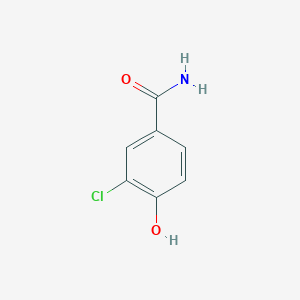

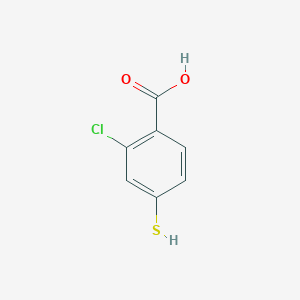
![4',5-Dichloro-[1,1'-biphenyl]-2-amine](/img/structure/B3024596.png)
![Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B3024597.png)
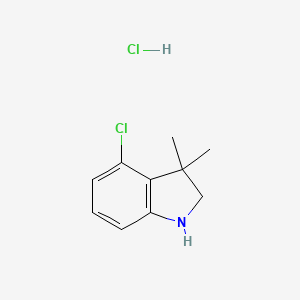
![Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B3024600.png)
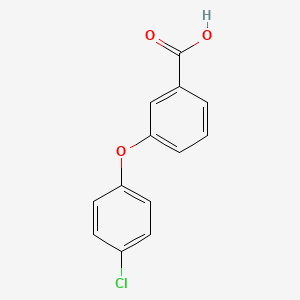

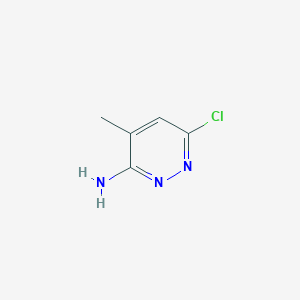
![3-Chloroimidazo[1,2-a]pyridine](/img/structure/B3024605.png)

